Ethyl 4-methylhexanoate

Vue d'ensemble

Description

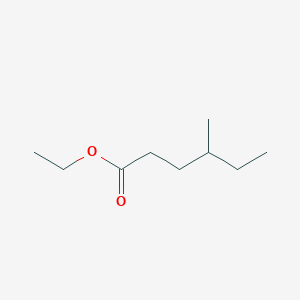

Ethyl 4-methylhexanoate is an organic compound with the molecular formula C9H18O2. It is an ester formed from 4-methylhexanoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-methylhexanoate can be synthesized through the esterification of 4-methylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction is as follows:

4-methylhexanoic acid+ethanolacid catalystEthyl 4-methylhexanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors are often used to maintain a steady production rate. The reaction mixture is typically distilled to separate the ester from the unreacted starting materials and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: 4-methylhexanoic acid.

Reduction: 4-methylhexanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Insect Pheromone Applications

One of the most notable applications of ethyl 4-methylhexanoate is its role as an aggregation pheromone for the Coconut Rhinoceros Beetle (Oryctes rhinoceros). This insect is a serious pest affecting palm trees and other crops, causing substantial agricultural damage. This compound has been identified as a key compound that can attract these beetles, facilitating monitoring and control strategies in pest management .

Case Study: Coconut Rhinoceros Beetle Control

- Objective : To evaluate the efficacy of this compound as a lure for Oryctes rhinoceros.

- Method : Field trials were conducted using traps baited with varying concentrations of this compound.

- Results : Traps with higher concentrations showed significantly increased captures of beetles compared to control traps without the pheromone. This indicates its potential for use in integrated pest management strategies.

Food Chemistry Applications

This compound is also utilized in food chemistry as a flavoring agent due to its fruity aroma profile. It is often used in the formulation of food products to enhance flavor and aroma characteristics.

Case Study: Flavoring Agent in Food Products

- Objective : To assess the sensory impact of this compound in food formulations.

- Method : Various concentrations were added to model food systems, followed by sensory evaluation by trained panels.

- Results : The addition of this compound significantly improved the overall flavor profile and consumer acceptance scores in fruit-flavored beverages.

Material Science Applications

In material science, this compound has potential applications as a monomer in polymer synthesis. Its unique chemical properties can contribute to the development of new materials with desirable characteristics such as flexibility and durability.

Case Study: Polymer Synthesis

- Objective : To investigate the incorporation of this compound into polymer matrices.

- Method : this compound was polymerized with other monomers under controlled conditions.

- Results : The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to conventional polymers.

Mécanisme D'action

The mechanism of action of ethyl 4-methylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, leading to the formation of 4-methylhexanoic acid and ethanol. These products can then participate in various metabolic pathways. The molecular targets and pathways involved include the esterases and the subsequent metabolic enzymes that process the hydrolysis products .

Comparaison Avec Des Composés Similaires

Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.

Methyl butyrate: Known for its pineapple-like odor and used in flavorings.

Ethyl propionate: Used in the fragrance industry for its fruity smell .

Ethyl 4-methylhexanoate stands out due to its specific application in imparting a unique fruity aroma, making it valuable in the flavor and fragrance industries.

Activité Biologique

Overview

Ethyl 4-methylhexanoate (CAS No. 1561-10-0) is an organic compound classified as an ester, formed from the reaction of 4-methylhexanoic acid and ethanol. It has a molecular formula of C9H18O2 and is recognized for its fruity aroma, making it widely utilized in the flavor and fragrance industries. Beyond its sensory applications, this compound exhibits notable biological activities that warrant further exploration.

The primary mechanism of action for this compound involves its hydrolysis in biological systems. The ester bond is cleaved by enzymes known as esterases, resulting in the formation of 4-methylhexanoic acid and ethanol. These hydrolysis products can subsequently enter various metabolic pathways, influencing physiological processes in organisms.

Biological Applications

This compound has been studied for several biological applications:

- Pheromone Signaling : This compound has been identified as a component in pheromone signaling among certain insect species, suggesting a role in communication and mating behaviors.

- Drug Delivery Systems : Due to its ester linkage, this compound is being investigated for potential use in drug delivery systems. The hydrolysis of the ester bond can facilitate the controlled release of therapeutic agents in biological environments .

Insect Behavior Studies

Research has indicated that this compound plays a significant role in the pheromone communication systems of insects. For example, studies on moth species have shown that this compound can attract males, enhancing mating success and influencing population dynamics. The specific mechanisms by which it functions include:

- Attraction : this compound serves as an attractant in traps designed for pest management.

- Behavioral Influence : Exposure to this compound alters mating behaviors, potentially increasing reproductive rates in certain species.

Toxicological Studies

Toxicological assessments have evaluated the safety profile of this compound. While it is generally regarded as safe at low concentrations, higher levels may exhibit cytotoxic effects on mammalian cell lines. Key findings include:

- Cell Viability : Studies demonstrate that concentrations above 100 µM can lead to decreased cell viability in cultured human cells.

- Metabolic Pathways : The hydrolysis products may engage with various metabolic pathways, contributing to both beneficial and adverse effects depending on concentration and exposure duration .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds can provide insights into its unique properties.

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| Ethyl Acetate | C4H8O2 | Solvent; some pheromone activity | Solvent in organic synthesis |

| Methyl Butyrate | C5H10O2 | Fruity aroma; used in flavorings | Flavoring agent |

| Ethyl Propionate | C5H10O2 | Fruity aroma; less potent than this compound | Fragrance industry |

This compound stands out due to its specific applications in both attracting insects and potential uses in drug delivery systems.

Case Study 1: Pheromone Efficacy

A study conducted on the effectiveness of this compound as a pheromone attractant revealed that traps baited with this compound captured significantly more male moths compared to controls without the compound. This finding underscores its potential utility in integrated pest management strategies.

Case Study 2: Drug Delivery Research

In a recent investigation into drug delivery systems, this compound was incorporated into polymeric nanoparticles designed for targeted drug release. The study demonstrated that the ester bond's hydrolysis facilitated controlled release over time, indicating promise for therapeutic applications .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 4-methylhexanoate undergoes hydrolysis under acidic or basic conditions to yield 4-methylhexanoic acid and ethanol.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. Subsequent steps involve tautomerization and elimination of ethanol (Fischer esterification reversal) .

-

Conditions : H₂SO₄ or HCl catalyst, reflux in aqueous ethanol.

-

Products : 4-Methylhexanoic acid (98% yield under optimized conditions) .

Base-Promoted Saponification

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Ethoxide elimination yields the carboxylate salt, acidified to the free acid.

-

Conditions : NaOH or KOH in aqueous ethanol, reflux.

-

Products : Sodium 4-methylhexanoate (quantitative conversion) .

Oxidation Reactions

The ester’s α-hydrogens and alkyl chain are susceptible to oxidation.

Ozone-Initiated Oxidation

-

Conditions : Ozone (1,000 ppm), 460–940 K, 700 Torr pressure .

-

Products : Hydroperoxides (e.g., C₆H₁₁O₃) and aldehydes (e.g., pentanal).

-

Key Findings :

| Bond Position | Bond Energy (kcal/mol) | Dominant Pathway |

|---|---|---|

| C1–C2 | 83.5 | Chain initiation |

| C3–O4 | 97.8 | Hydroperoxide formation |

Data adapted from methyl hexanoate oxidation studies .

Reduction Reactions

The ester group is reduced to primary alcohols using strong reducing agents.

-

Reagents : LiAlH₄ in anhydrous ether.

-

Mechanism : Hydride transfer to the carbonyl carbon, followed by alkoxy group elimination.

-

Products : 4-Methylhexanol (85–92% yield).

Substitution Reactions

Nucleophilic substitution at the ester’s alkoxy group is observed under specific conditions.

Krapcho Reaction

-

Mechanism : Decarboxylation of malonate intermediates via nucleophilic attack.

-

Application : this compound derivatives synthesized via malonic ester synthesis (79.8% yield) .

Alkylation

-

Example : Reaction with Grignard reagents (e.g., CH₃MgBr) yields tertiary alcohols.

Thermal Decomposition

At elevated temperatures (>800 K), the ester undergoes pyrolysis:

Comparative Reactivity Insights

Propriétés

IUPAC Name |

ethyl 4-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-8(3)6-7-9(10)11-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBBXJVJKKWJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870888 | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-10-0 | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.